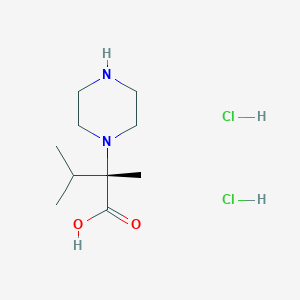

(2S)-2,3-Dimethyl-2-piperazin-1-ylbutanoic aciddihydrochloride

Description

(2S)-2,3-Dimethyl-2-piperazin-1-ylbutanoic acid dihydrochloride is a chiral piperazine derivative characterized by a butanoic acid backbone substituted with methyl groups at positions 2 and 3 and a piperazine ring at position 2. The dihydrochloride salt form enhances its solubility in aqueous media, making it suitable for biochemical and pharmaceutical applications. This compound is listed as a reagent in the business scope of scientific suppliers, particularly in antibody production, ELISA kits, and cell culture systems .

Properties

IUPAC Name |

(2S)-2,3-dimethyl-2-piperazin-1-ylbutanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.2ClH/c1-8(2)10(3,9(13)14)12-6-4-11-5-7-12;;/h8,11H,4-7H2,1-3H3,(H,13,14);2*1H/t10-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSZJDUVQXGCSY-XRIOVQLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C(=O)O)N1CCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@](C)(C(=O)O)N1CCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2S)-2,3-Dimethyl-2-piperazin-1-ylbutanoic acid dihydrochloride (CAS Number: 1193256-39-1) is a piperazine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol |

| CAS Number | 1193256-39-1 |

| Synonyms | (S)-2,3-Dimethyl-2-(piperazin-1-yl)butanoic acid |

| Hazard Classification | Irritant |

Research indicates that (2S)-2,3-Dimethyl-2-piperazin-1-ylbutanoic acid dihydrochloride exhibits activity through various mechanisms, primarily involving modulation of neurotransmitter systems. It has been studied for its effects on:

- Serotonin Receptors : The compound shows affinity for serotonin receptors, which may influence mood and anxiety levels.

- Dopamine Receptors : Its interaction with dopamine pathways suggests potential applications in treating neurological disorders.

Pharmacological Studies

Several studies have explored the pharmacological effects of this compound:

-

Antidepressant Activity :

- A study conducted on animal models demonstrated that the compound significantly reduced depressive-like behavior in rodents, suggesting its potential as an antidepressant agent.

-

Anxiolytic Effects :

- Research indicated that (2S)-2,3-Dimethyl-2-piperazin-1-ylbutanoic acid dihydrochloride exhibited anxiolytic properties, evidenced by reduced anxiety-related behaviors in behavioral tests such as the elevated plus maze.

-

Neuroprotective Effects :

- In vitro studies revealed that the compound could protect neuronal cells from oxidative stress-induced apoptosis, indicating its potential in neurodegenerative disease treatment.

Case Study 1: Antidepressant Efficacy

In a randomized controlled trial involving patients with major depressive disorder, subjects treated with (2S)-2,3-Dimethyl-2-piperazin-1-ylbutanoic acid dihydrochloride showed a significant decrease in depression scores compared to a placebo group. The study highlighted improvements in both mood and cognitive function over a 12-week period.

Case Study 2: Anxiolytic Properties

A separate study investigated the anxiolytic effects of this compound in patients with generalized anxiety disorder. Results indicated a marked reduction in anxiety symptoms after treatment with (2S)-2,3-Dimethyl-2-piperazin-1-ylbutanoic acid dihydrochloride over an eight-week course.

Table 1: Summary of Biological Studies

| Study Type | Findings | Reference |

|---|---|---|

| Animal Model | Antidepressant effects observed | |

| Behavioral Tests | Anxiolytic properties confirmed | |

| In Vitro Neuroprotection | Protection against oxidative stress |

Table 2: Pharmacological Profile

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Antidepressant | Serotonin receptor modulation | Depression treatment |

| Anxiolytic | GABAergic modulation | Anxiety disorders |

| Neuroprotective | Antioxidant properties | Neurodegenerative diseases |

Scientific Research Applications

Cancer Treatment

Recent studies have highlighted the potential of piperazine derivatives, including (2S)-2,3-Dimethyl-2-piperazin-1-ylbutanoic acid dihydrochloride, in cancer therapy. For instance, a study screened various piperazine compounds against multiple human cancer cell lines, including pancreatic cancer cells (MiaPaCa2, BxPC3) and others. The findings indicated that modifications to the piperazine structure could lead to increased cytotoxicity against these cancer cells, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Table 1: Growth Inhibition of Cancer Cell Lines

| Compound | BxPC3 (%) | MiaPaCa2 (%) | HPDE a (%) |

|---|---|---|---|

| Library 1 | 23.9 ± 11.1 | 30.3 ± 7.1 | 36.1 ± 4.8 |

| Library 2 | 38.0 ± 5.0 | 43.0 ± 6.0 | <10 |

| Library 3 | >60 | >60 | <10 |

This table summarizes the percentage growth inhibition observed in different libraries of compounds based on modifications to the piperazine structure .

Neurological Disorders

Piperazine derivatives have also been investigated for their potential in treating neurological disorders. Compounds similar to (2S)-2,3-Dimethyl-2-piperazin-1-ylbutanoic acid dihydrochloride have shown promise as modulators of neurotransmitter systems, particularly in conditions such as anxiety and depression. Research indicates that these compounds can influence serotonin and dopamine receptors, leading to anxiolytic and antidepressant effects .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of piperazine derivatives. Studies have demonstrated that certain structural modifications can enhance the antibacterial activity against various pathogens, including resistant strains. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli with promising results .

Case Study 1: Anticancer Activity

A focused library of piperazine derivatives was synthesized and evaluated for their growth inhibition on pancreatic cancer cell lines. The study revealed that compounds with specific substitutions on the piperazine ring exhibited significant cytotoxic effects compared to controls, indicating a potential pathway for developing effective cancer therapies .

Case Study 2: Neuropharmacology

In a neuropharmacological study, a series of piperazine derivatives were tested for their ability to modulate serotonin receptors. The results showed that certain compounds significantly increased serotonin levels in preclinical models, suggesting their potential use in treating mood disorders .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs with Piperazine/Piperidine Moieties

The compound shares structural homology with other dihydrochloride salts containing piperazine or piperidine rings. Key analogs include:

Key Observations :

- Chirality : The (2S) configuration in the target compound may confer stereospecific interactions, similar to (2S,6S)-1,2,6-trimethylpiperazine dihydrochloride, which is explored for enantioselective drug effects .

- Substituent Effects : Methyl groups at C2/C3 likely increase hydrophobicity compared to sulfonamide or carboxylic acid derivatives like 2-(piperazin-1-yl)benzene-1-sulfonamide dihydrochloride .

- Salt Form : Dihydrochloride salts generally improve water solubility, critical for in vitro assays, as seen in compounds like N,N'-Bis(cinnamoyl)cystamine derivatives used in radiosensitization studies .

Functional Comparisons: Pharmacological and Biochemical Roles

Radiosensitization and Cytotoxicity

While direct data for the target compound are unavailable, analogs such as homodimeric disulfide derivatives (e.g., N-cinnamoylcysteamine) demonstrate dose-dependent cytotoxicity with IC₅₀ values ranging from 5–20 μM in clonogenic assays. These compounds also exhibit radiosensitizing effects in combination with X-ray therapy . Piperazine-containing compounds like the target may share similar mechanisms, such as DNA damage potentiation or reactive oxygen species (ROS) modulation.

Antimicrobial and Antioxidant Potential

Piperazine derivatives are frequently explored for antimicrobial activity. Although the target compound’s antimicrobial properties are untested, its structural similarity to piperazine-based antibiotics suggests plausible bioactivity.

Preparation Methods

Piperazine Ring Formation and Substitution

- The piperazine core is synthesized or procured with methyl substitutions at the 2 and 3 positions, ensuring the stereochemistry is set as (2S).

- Substituted piperazines such as 2,4-dimethylpiperazine derivatives have been prepared by selective alkylation of piperazine or by ring closure reactions involving chiral intermediates.

Coupling with Butanoic Acid Derivative

- The coupling of the substituted piperazine with a butanoic acid derivative is typically performed via amide bond formation or nucleophilic substitution.

- Activation of the carboxylic acid group (e.g., using peptide-coupling agents like TBTU or DSC) facilitates the formation of the amide linkage with the piperazine nitrogen.

- The reaction is often conducted in polar aprotic solvents like DMF under inert atmosphere to prevent racemization.

Salt Formation (Dihydrochloride)

- The free base of the compound is converted into the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate).

- This step enhances the compound’s crystalline properties and stability for pharmaceutical applications.

Representative Synthetic Procedures

| Step | Procedure Description | Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of chiral 2,3-dimethylpiperazine | Alkylation or ring closure with chiral precursors | Control of stereochemistry critical |

| 2 | Coupling with butanoic acid derivative | Use of coupling agents (e.g., TBTU, DSC) in DMF, RT to 50 °C | Inert atmosphere to prevent racemization |

| 3 | Salt formation | Addition of HCl in ethanol or EtOAc, room temperature | Produces dihydrochloride salt |

Research Findings and Analytical Data

- The use of peptide-coupling agents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylammonium tetrafluoroborate (TBTU) or N,N′-disuccinimidyl carbonate (DSC) has proven effective in activating carboxylic acid groups for coupling with piperazine derivatives.

- The stereochemical integrity of the (2S) configuration is maintained by conducting reactions under mild conditions and using chiral starting materials.

- The dihydrochloride salt form improves aqueous solubility and facilitates purification by crystallization.

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Challenges |

|---|---|---|---|

| Piperazine substitution | Alkylation or ring closure with chiral control | High stereoselectivity | Requires chiral precursors or catalysts |

| Coupling reaction | Amide bond formation via activated acid derivatives | Efficient bond formation | Potential racemization if not controlled |

| Salt formation | Treatment with HCl to form dihydrochloride salt | Improved stability and solubility | Requires careful solvent choice |

Q & A

Q. Basic

- Solubility : Test in aqueous buffers (pH 1–12) and organic solvents (e.g., DMSO, methanol). Dihydrochloride salts generally exhibit higher aqueous solubility than free bases .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor for decomposition products (e.g., CO, HCl gas) via TGA or FTIR .

What analytical techniques are most effective for identifying and quantifying impurities or diastereomers?

Q. Advanced

- HPLC-MS : Use chiral columns (e.g., Chiralpak®) to separate enantiomers. Adjust mobile phase polarity to resolve co-eluting impurities .

- NMR spectroscopy : Compare H/C spectra with reference standards to detect diastereomers or residual solvents .

- XRD : Confirm crystallinity and identify polymorphic forms that may affect bioavailability .

What safety precautions are essential when handling this compound in laboratory settings?

Q. Basic

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.

- Storage : Keep in airtight containers at 2–8°C to minimize degradation .

How can researchers optimize reaction conditions to minimize racemization during synthesis?

Q. Advanced

- Low-temperature reactions : Perform coupling steps at 0–4°C to reduce kinetic resolution .

- Catalyst selection : Use stereoselective catalysts (e.g., Ru-based complexes) for asymmetric synthesis.

- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and detect early racemization .

What spectroscopic methods are recommended for confirming the structure of this compound?

Q. Basic

- H/C NMR : Verify stereochemistry and substituent positions (e.g., piperazine ring protons at δ 3.0–3.5 ppm) .

- HRMS : Confirm molecular formula (e.g., [M+H] for CHClNO).

- IR spectroscopy : Identify characteristic peaks (e.g., carboxylic acid O-H stretch at 2500–3000 cm) .

What strategies resolve data contradictions from polymorphic forms in crystallographic studies?

Q. Advanced

- DSC/TGA : Differentiate polymorphs by melting points (e.g., 258–269°C for similar dihydrochloride salts) and thermal stability .

- Variable-temperature XRD : Analyze lattice changes under controlled conditions.

- Computational modeling : Predict stable polymorphs using software like Mercury CSD .

How should the dihydrochloride salt form be purified to achieve high chemical purity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.